molecular formula C26H22ClNO4S B257962 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Cat. No. B257962
M. Wt: 480 g/mol
InChI Key: FOPFZWKTCKAPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community. It was first synthesized in 2006 and has since been studied for its potential applications in various fields, including cancer research and drug discovery.

Scientific Research Applications

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Moreover, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
In addition to cancer research, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has also been studied for its potential applications in drug discovery. It has been found to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDAC inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A exerts its effects through the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can increase the acetylation of histones and promote gene expression. Sirtuins, on the other hand, are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging. By inhibiting sirtuin activity, N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Moreover, it has been found to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its ability to inhibit the activity of HDACs and sirtuins, which are important targets in drug discovery. Moreover, it has been found to have potent anti-cancer effects, which makes it a promising candidate for cancer therapy. However, one limitation of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. One direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its effects on other enzymes and cellular processes. Moreover, further studies are needed to determine the optimal dosage and administration of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A for therapeutic use. Finally, more research is needed to determine the safety and toxicity of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A in humans.

Synthesis Methods

The synthesis of N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A involves a multi-step process that begins with the reaction of 3-chlorobenzaldehyde with 5-acetylfuran in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1,1-dioxide-3-thiopheneacetic acid in the presence of a coupling agent to form N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide A. The final product is purified using column chromatography.

properties

Product Name

N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide

Molecular Formula

C26H22ClNO4S

Molecular Weight

480 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C26H22ClNO4S/c27-20-8-3-7-19(15-20)25-12-11-22(32-25)16-28(21-13-14-33(30,31)17-21)26(29)24-10-4-6-18-5-1-2-9-23(18)24/h1-12,15,21H,13-14,16-17H2

InChI Key

FOPFZWKTCKAPCF-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.